molecular formula C6H10N2O2 B2641746 Methyl 3-[(cyanomethyl)amino]propanoate CAS No. 446822-47-5

Methyl 3-[(cyanomethyl)amino]propanoate

Cat. No.: B2641746
CAS No.: 446822-47-5
M. Wt: 142.158
InChI Key: LHYHUMYUAVSYTO-UHFFFAOYSA-N
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Description

Methyl 3-[(cyanomethyl)amino]propanoate is an ester derivative featuring a propanoate backbone substituted with a cyanomethylamino group at the β-position. Its structure combines a methyl ester moiety with a polar cyanomethyl substituent, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 3-(cyanomethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHUMYUAVSYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(cyanomethyl)amino]propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures (e.g., 70°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural differentiator is the cyanomethylamino group (–NH–CH2–CN). Below is a comparative analysis of analogs with varying substituents:

Compound Name Substituent on Amino Group Ester Group Key Structural Differences Reference
Methyl 3-[(cyanomethyl)amino]propanoate Cyanomethyl Methyl Polar cyano group enhances electrophilicity
Methyl 3-(cyclopropylamino)propanoate Cyclopropyl Methyl Non-polar cyclopropyl; steric hindrance
Methyl 3-[(2-methoxyethyl)amino]propanoate 2-Methoxyethyl Methyl Ether linkage increases hydrophilicity
Methyl 2-(tert-butoxycarbonyl(cyanomethyl)amino)acetate Cyanomethyl + tert-Boc Methyl Acetate backbone; tert-Boc protection
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate Pyridinylmethyl Ethyl Aromatic pyridine; ethyl ester
tert-Butyl 3-(benzyl(methyl)amino)propanoate Benzyl(methyl) tert-Butyl Bulky tert-butyl ester; aromatic benzyl

Key Observations:

  • Electron-Withdrawing vs.
  • Ester Group Impact : Methyl esters (e.g., target compound) are generally more reactive in hydrolysis than tert-butyl or ethyl esters, which are bulkier and offer better stability .

Physicochemical Properties

Limited molecular weight and solubility data are available, but trends can be inferred:

Compound Name Molecular Formula Molecular Weight Predicted Solubility (Polarity)
This compound C6H10N2O2 142.16 g/mol Moderate (polar cyano group)
Methyl 3-(cyclopropylamino)propanoate C7H13NO2 143.18 g/mol Low (non-polar cyclopropyl)
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate C11H16N2O2 208.26 g/mol Moderate (pyridine enhances H-bonding)
Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate C19H16N4O5S 412.42 g/mol Low (aromatic, nitro groups reduce solubility)

Key Observations:

  • Bulky substituents (e.g., tert-butyl, benzyl) reduce solubility due to steric effects .

Biological Activity

Methyl 3-[(cyanomethyl)amino]propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyano group, a methylamino group, and a propanoate ester. The molecular formula is C6H10N2O2. It can be synthesized through cyanoacetylation of amines, typically involving the reaction of methyl cyanoacetate with substituted amines under controlled conditions.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution and condensation reactions. These reactions facilitate the formation of biologically active heterocyclic compounds that interact with various molecular targets in biological systems. Specifically, the compound's cyano group acts as an electrophile, while the ester group can undergo hydrolysis to yield carboxylic acids that may further engage with biological targets.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activity. For instance, studies have shown that certain derivatives can significantly inhibit the proliferation of pancreatic cancer cell lines such as Panc-1 and BxPC-3. The observed IC50 values for these compounds range from 0.051 µM to 0.066 µM against these cancer cells, indicating strong antiproliferative potency .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundPanc-10.051
This compoundBxPC-30.066
Control (WI38 Fibroblast)WI380.36

This data indicates that while the compound is effective against cancer cells, it exhibits comparatively lower toxicity towards normal human lung fibroblasts.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that this compound may inhibit the growth of various microbial strains, although specific data on its efficacy against particular pathogens is still emerging.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Research : A study focused on synthesizing derivatives of this compound found that modifications at specific positions significantly enhanced their anticancer activity against pancreatic cancer cell lines .
  • Antimicrobial Studies : Ongoing research is evaluating the compound's effectiveness against common pathogens, with initial results indicating promising antimicrobial properties that warrant further exploration.

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